molecular formula C9H9I3 B3049016 Triiodomesitylene CAS No. 19025-36-6

Triiodomesitylene

Cat. No. B3049016
CAS RN: 19025-36-6
M. Wt: 497.88 g/mol
InChI Key: UUMJKZVRNPVQAM-UHFFFAOYSA-N
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Description

Triiodomesitylene is a chemical compound with the molecular formula C9H9I3 . It has been used in the synthesis of nitrogen-based linkers with a mesitylene core .


Synthesis Analysis

Triiodomesitylene has been used in the synthesis of nitrogen-based linkers. Three of these linkers, each containing three nitrile groups, were obtained through Suzuki, Sonogashira, and Heck-type coupling reactions . For instance, nitrile 4 was obtained through a Sonogashira type coupling reaction between triiodomesitylene 1 and 4-cyanophenylacetylene .


Chemical Reactions Analysis

Triiodomesitylene has been involved in various chemical reactions. In one study, it was used in the synthesis of nitrogen-based linkers through Suzuki, Sonogashira, and Heck-type coupling reactions . The nitrile functionalities of these linkers were then converted to tetrazol-5-yl moieties by the cycloaddition of sodium azide .

Scientific Research Applications

Synthesis of Nitrogen-Based Linkers

Triiodomesitylene has been used as a core in the synthesis of seven new tritopic nitrogen-containing linkers . These linkers, each containing three nitrile groups, were obtained through Suzuki, Sonogashira, and Heck-type coupling reactions . They were then converted to tetrazol-5-yl moieties by the cycloaddition of sodium azide to the nitrile functionalities .

Metal-Organic Frameworks (MOFs)

The tetrazole ring, which can be synthesized from triiodomesitylene, is used in metal–organic frameworks (MOFs) . MOFs are a relatively new class of crystalline, porous materials comprising metal nodes or clusters bound together by organic linkers . They have a wide range of possible applications, such as in gas storage and separation, catalysis, luminescence, water treatment, and more .

Synthesis of Arylalkynes

Triiodomesitylene is used in the general synthesis of arylalkynes, as reported by Sonogashira . This process involves a solution of 2,4,6-triiodomesitylene, 2-ethynylmesitylene, bis(triphenylphosphine)palladium dichloride, copper iodide, and triphenylphosphine in triethyl amine .

Vibrational Spectra Analysis

Each of the three methyl groups in triiodomesitylene (TIM) has its own tunnel splitting and distinct spectroscopic behavior . This property allows for a strong agreement between calculated and experimental frequencies, making it useful in vibrational spectra analysis .

Drug Design

The tetrazole ring, which can be synthesized from triiodomesitylene, is found in many drugs, including antibacterials, antifungals, and antihypertensives . It acts as a pharmacophore, a feature of a molecule that is responsible for its biological activity .

Explosives

The tetrazole ring, which can be synthesized from triiodomesitylene, has found uses in the modern world, ranging from explosives due to its high nitrogen content and stability .

properties

IUPAC Name

1,3,5-triiodo-2,4,6-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMJKZVRNPVQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1I)C)I)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348340
Record name Triiodomesitylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triiodomesitylene

CAS RN

19025-36-6
Record name Triiodomesitylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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